N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine
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Overview
Description
N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine is a chemical compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol It is known for its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety substituted with benzyloxy and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the preparation of the benzylamine intermediate. This can be achieved by reacting 2-(benzyloxy)-3-ethoxybenzaldehyde with an appropriate amine under reductive amination conditions.
Cyclopropanation: The benzylamine intermediate is then subjected to cyclopropanation using reagents such as diazomethane or cyclopropyl bromide in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-3-ethoxybenzaldehyde: A precursor in the synthesis of N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine.
N-(2-(benzyloxy)-3-ethoxybenzyl)amine: An intermediate in the synthesis process.
Cyclopropylamine derivatives: Compounds with similar cyclopropane ring structures.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both benzyloxy and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C19H23NO2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C19H23NO2/c1-2-21-18-10-6-9-16(13-20-17-11-12-17)19(18)22-14-15-7-4-3-5-8-15/h3-10,17,20H,2,11-14H2,1H3 |
InChI Key |
ADTBFVIFOHKAIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3CC3 |
Origin of Product |
United States |
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